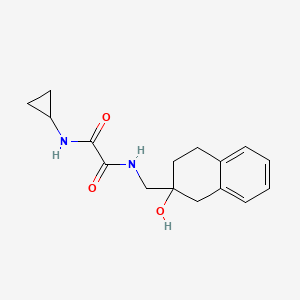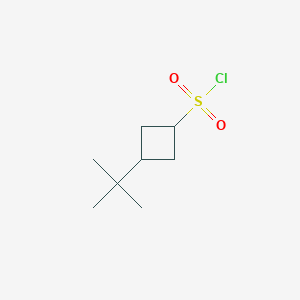
3-Tert-butylcyclobutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butylcyclobutane-1-sulfonyl chloride is an organic compound that is widely used in scientific research. It is a versatile reagent that is used for the synthesis of a variety of compounds. This compound is also used as a protecting group for amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Sulfonylation Agent and Precursor to tert-Butyl Cations
3-Tert-butylcyclobutane-1-sulfonyl chloride serves as a sulfonylating agent and a precursor to tert-butyl cations. It's known for its instability at ambient temperatures, decomposing to tert-butyl chloride, isobutylene, sulfur dioxide, and hydrogen chloride (Quintero & Meza-León, 2005).
Synthesis of Heterocyclic Sulfones and Derivatives
This compound is used in the synthesis of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, important structural motifs in medicinal chemistry. Specifically, it aids in the selective synthesis of C2-substituted sulfones from quinoline N-oxides (Patel, Laha, & Moschitto, 2022).
In Organic Chemistry for β-Ketosulfones Synthesis
3-Tert-butylcyclobutane-1-sulfonyl chloride is employed as a sulfur source in the one-pot synthesis of β-ketosulfones, showcasing its role in facilitating efficient and green strategies in organic chemistry (Xia et al., 2016).
Catalyst in Ring-Opening Polymerization
It's used in the synthesis of magnesium complexes incorporated by sulfonate phenoxide ligands, which act as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate (Chen, Liu, Lin, & Ko, 2010).
Eigenschaften
IUPAC Name |
3-tert-butylcyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCBFGQJIZZOBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butylcyclobutane-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

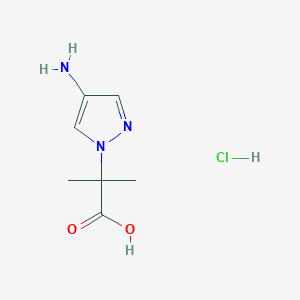
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)


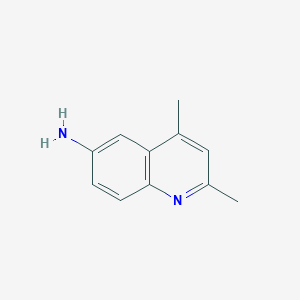
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)
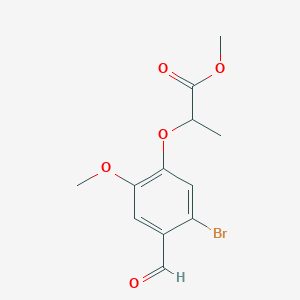

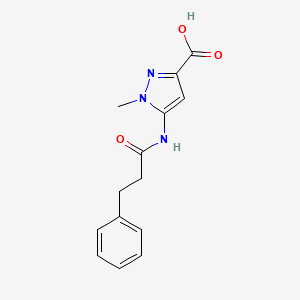
![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)
![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)
